3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential pharmaceutical applications .
Preparation Methods
The synthesis of 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate compound through a reaction involving aniline and diethyl ethoxymethylenemalonate, followed by further reactions to introduce the necessary functional groups . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted phenyl ring.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used but often include various quinoline derivatives .
Scientific Research Applications
3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar compounds to 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one include other quinoline derivatives such as 4-hydroxy-2-quinolones and 2,4-dihydroxyquinoline . These compounds share structural similarities but may differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C24H22IN3O2 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H22IN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-8-10-15(25)11-9-14)21-22(26-17)27-28(23(21)30)16-6-4-3-5-7-16/h3-11,19,26-27H,12-13H2,1-2H3 |
InChI Key |
AATVMRNWAWNJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)I)C(=O)C1)C |
Origin of Product |
United States |
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